(2Z)-2-[(4-carbamoylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(4-carbamoylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes Chromenes are bicyclic oxygen-containing heterocycles that have a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-carbamoylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide typically involves multiple steps. One common method includes the reaction of 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde with 4-aminobenzamide under specific conditions. The reaction is usually carried out in an ethanol solution at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of recyclable catalysts and green solvents, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-carbamoylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromenes with various functional groups.
Scientific Research Applications
(2Z)-2-[(4-carbamoylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of fluorescent probes and sensors for detecting various analytes
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-carbamoylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid
- 7-(Diethylamino)-2-oxo-2H-chromene-4-carbaldehyde
- 7-(Diethylamino)-4-methylchromene-3-carboxamide
Uniqueness
(2Z)-2-[(4-carbamoylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Biological Activity
The compound (2Z)-2-[(4-carbamoylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, molecular interactions, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound features a chromene ring system substituted with a diethylamino group and a carbamoylphenyl moiety. The presence of these functional groups contributes to its biological activities, particularly in the context of cancer treatment.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various chromene derivatives, including the compound . Research indicates that chromene derivatives can induce apoptosis in cancer cells through several mechanisms, including:
- Mitochondrial Dysfunction : The compound has been shown to disrupt mitochondrial membrane potential (MMP), leading to increased reactive oxygen species (iROS) production and subsequent DNA damage in cancer cells .
- Cell Viability Reduction : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including colorectal cancer cells (LoVo), with IC50 values comparable to established chemotherapeutics like doxorubicin .
Case Study: Anticancer Mechanisms
A study focused on a related coumarin derivative demonstrated that it inhibited cell proliferation and induced apoptosis by:
Molecular Docking Studies
Molecular docking studies have revealed that this compound exhibits strong binding affinity to key proteins involved in cancer pathways, such as p53. This interaction suggests that the compound may act as a modulator of p53 activity, which is critical for regulating cell cycle and apoptosis .
Additional Biological Activities
Beyond its anticancer effects, coumarin derivatives are known for other biological activities:
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which is crucial for reducing oxidative stress in cells .
- Antibacterial Activity : Some derivatives exhibit moderate antibacterial effects against various pathogens, indicating a broader therapeutic potential beyond oncology .
Summary of Biological Activities
Properties
IUPAC Name |
2-(4-carbamoylphenyl)imino-7-(diethylamino)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-3-25(4-2)16-10-7-14-11-17(20(23)27)21(28-18(14)12-16)24-15-8-5-13(6-9-15)19(22)26/h5-12H,3-4H2,1-2H3,(H2,22,26)(H2,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRDSNHXAHTZBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C(=O)N)O2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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